Cas no 1594943-57-3 (4-(2-Aminoethyl)heptan-4-ol)

4-(2-Aminoethyl)heptan-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2-aminoethyl)heptan-4-ol
- 4-Heptanol, 4-(2-aminoethyl)-
- 4-(2-Aminoethyl)heptan-4-ol
-
- インチ: 1S/C9H21NO/c1-3-5-9(11,6-4-2)7-8-10/h11H,3-8,10H2,1-2H3
- InChIKey: XSXUMFBUJJEOHO-UHFFFAOYSA-N
- SMILES: OC(CCN)(CCC)CCC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 6
- 複雑さ: 87.6
- XLogP3: 1.3
- トポロジー分子極性表面積: 46.2
4-(2-Aminoethyl)heptan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682835-2.5g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-682835-10.0g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-682835-1.0g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-682835-0.25g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
Enamine | EN300-682835-0.5g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.5g |
$671.0 | 2025-03-12 | |
Enamine | EN300-682835-0.05g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-682835-0.1g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-682835-5.0g |
4-(2-aminoethyl)heptan-4-ol |
1594943-57-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 |
4-(2-Aminoethyl)heptan-4-ol 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
4-(2-Aminoethyl)heptan-4-olに関する追加情報
Introduction to 4-(2-Aminoethyl)heptan-4-ol (CAS No. 1594943-57-3)
4-(2-Aminoethyl)heptan-4-ol, identified by the chemical abstracts service number 1594943-57-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This alcohol derivative, featuring a heptane backbone substituted with an aminoethyl group at the fourth carbon position, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The compound's molecular structure, characterized by a primary amine and a hydroxyl group, positions it as a versatile building block for further chemical modifications, enabling the synthesis of complex molecules with potential applications in drug discovery and industrial chemistry.
The synthesis of 4-(2-Aminoethyl)heptan-4-ol typically involves multi-step organic transformations, including nucleophilic substitution reactions, reduction processes, and protective group strategies. The introduction of the aminoethyl moiety at the fourth carbon of heptan-4-ol requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or enzymatic resolutions, have been explored to optimize the production process. These approaches not only enhance efficiency but also minimize byproduct formation, aligning with the growing emphasis on sustainable chemistry practices.
In recent years, 4-(2-Aminoethyl)heptan-4-ol has garnered attention for its role in the development of bioactive molecules. The compound's ability to serve as a precursor for peptidomimetics and protease inhibitors has been particularly noteworthy. For instance, researchers have utilized derivatives of this alcohol to design constrained peptides that mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic profiles. Such peptidomimetics are crucial in addressing challenges associated with peptide-based drugs, including poor oral bioavailability and susceptibility to enzymatic degradation.
The pharmacological potential of 4-(2-Aminoethyl)heptan-4-ol has also been explored in the context of neurological disorders. Studies have indicated that modifications of its structure can yield compounds with modulatory effects on neurotransmitter systems. Specifically, derivatives featuring enhanced solubility or altered metabolic stability have shown promise in preclinical models of neurodegenerative diseases. The compound's dual functionality—comprising both an amine and a hydroxyl group—allows for selective interactions with biological targets, making it an attractive scaffold for rational drug design.
Furthermore, 4-(2-Aminoethyl)heptan-4-ol has found utility in materials science applications beyond pharmaceuticals. Its amphiphilic nature makes it suitable for forming micelles or self-assembled structures, which are employed in drug delivery systems and nanotechnology formulations. These applications leverage the compound's ability to solubilize hydrophobic drugs while maintaining stability in biological environments. The growing demand for targeted therapies has spurred interest in developing novel delivery platforms based on such molecular architectures.
The regulatory landscape surrounding 4-(2-Aminoethyl)heptan-4-ol is shaped by its intended use rather than its inherent hazardous properties. As an intermediate chemical used in controlled research settings, it is subject to standard safety protocols rather than stringent restrictions on hazardous substances. However, manufacturers and researchers must adhere to Good Manufacturing Practices (GMP) and other regulatory guidelines to ensure consistency and safety throughout its lifecycle—from synthesis to end-use application.
Future research directions for 4-(2-Aminoethyl)heptan-4-ol may include exploring its role in green chemistry initiatives. Innovations such as biocatalytic routes or solvent-free reactions could reduce the environmental footprint associated with its production. Additionally, computational modeling techniques are being increasingly employed to predict how structural modifications will influence biological activity. These advancements will enable more efficient discovery processes while maintaining high standards of scientific rigor.
In conclusion, 4-(2-Aminoethyl)heptan-4-ol (CAS No. 1594943-57-3) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics and functional materials while adhering to sustainable chemical practices. As research continues to uncover new possibilities for this molecule, 4-(2-Aminoethyl)heptan-4-ol is poised to remain a cornerstone in synthetic chemistry and drug development efforts worldwide.
1594943-57-3 (4-(2-Aminoethyl)heptan-4-ol) Related Products
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 10406-05-0(5-Chloroindole-3-carboxylic acid)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)
- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)
- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)
- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)
- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)




